molecular formula C10H8BrNO2S B3307739 3-(5-Bromo-1,3-benzothiazol-2-yl)propanoic acid CAS No. 933738-07-9

3-(5-Bromo-1,3-benzothiazol-2-yl)propanoic acid

Cat. No. B3307739
CAS RN: 933738-07-9
M. Wt: 286.15 g/mol
InChI Key: CLEOVZOLABRGLL-UHFFFAOYSA-N
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Description

3-(5-Bromo-1,3-benzothiazol-2-yl)propanoic acid is a chemical compound with the molecular formula C10H8BrNO2S . It has a molecular weight of 286.15 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods include the condensation of 2-aminothiophenol with aldehydes in DMF , or the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring attached to a propanoic acid group . The benzothiazole ring contains a sulfur and a nitrogen atom, and the propanoic acid group contains a carboxylic acid functional group .


Chemical Reactions Analysis

Benzothiazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction mediated by visible light . In this reaction, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Medicinal Chemistry and Pharmacology Applications

Benzothiazole derivatives, including compounds structurally related to 3-(5-Bromo-1,3-benzothiazol-2-yl)propanoic acid, have been extensively studied for their diverse pharmacological activities. These compounds exhibit a broad spectrum of biological activities due to their unique structural features, making them a focal point in drug discovery and medicinal chemistry.

  • Anticancer Potential : Several benzothiazole derivatives have been identified as potential anticancer agents, demonstrating activity against various cancer cell lines. The structural simplicity and ease of synthesis of benzothiazole derivatives facilitate the development of new chemotherapeutic agents. The therapeutic potential of these compounds in cancer treatment is supported by their ability to modulate various biological pathways, including those involved in cell proliferation and apoptosis (Kamal et al., 2015); (Ahmed et al., 2012).

  • Antimicrobial and Antiviral Properties : Benzothiazole derivatives have also shown significant antimicrobial and antiviral properties. This is particularly relevant in the context of increasing antimicrobial resistance and the search for novel agents capable of combating resistant pathogens. The antimicrobial activity of benzothiazole compounds underscores their potential as lead compounds in the development of new antimicrobial and antiviral therapies (Elamin et al., 2020).

Synthetic Chemistry Applications

In addition to their pharmacological importance, benzothiazole derivatives are also significant in synthetic chemistry, serving as key intermediates and building blocks for the synthesis of complex molecules.

  • Synthetic Methodologies : Recent advancements in the synthesis of benzothiazole derivatives have highlighted their versatility as intermediates in organic synthesis. New synthetic methods, including green chemistry approaches, have been developed for the efficient production of benzothiazole and its derivatives. These methods facilitate the exploration of novel therapeutic agents and contribute to the diversification of pharmacologically active molecules (Zhilitskaya et al., 2021).

properties

IUPAC Name

3-(5-bromo-1,3-benzothiazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEOVZOLABRGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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